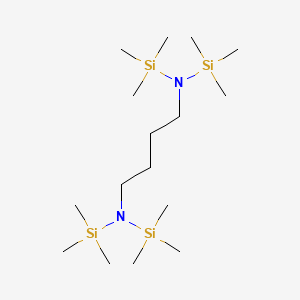
1,4-Butanediamine, N,N,N',N'-tetrakis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is a chemical compound with the molecular formula C16H44N2Si4. This compound is characterized by the presence of four trimethylsilyl groups attached to the nitrogen atoms of 1,4-butanediamine. The trimethylsilyl groups are known for their ability to protect amine functionalities during chemical reactions, making this compound valuable in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- can be synthesized through the reaction of 1,4-butanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
1,4-Butanediamine+4(Trimethylsilyl chloride)→1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)-+4(Hydrochloric acid)
Industrial Production Methods
Industrial production of 1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl groups, regenerating the free amine functionalities.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl groups.
Oxidation and Reduction: Strong oxidizing or reducing agents can be used, but these reactions are less frequently encountered.
Major Products
Substitution Reactions: The major products are the substituted derivatives of 1,4-butanediamine.
Hydrolysis: The major product is 1,4-butanediamine.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: Employed in the synthesis of biologically active compounds where protection of amine groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of amine groups are required.
Industry: Applied in the production of polymers and other materials where controlled reactivity of amine groups is essential.
Mecanismo De Acción
The mechanism of action of 1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- primarily involves the protection of amine groups. The trimethylsilyl groups prevent the amines from participating in unwanted side reactions, allowing for selective transformations. The compound can be deprotected under specific conditions to regenerate the free amine functionalities, enabling further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but with methyl groups instead of trimethylsilyl groups.
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: Contains aminopropyl groups instead of trimethylsilyl groups.
Uniqueness
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which provide steric protection and stability to the amine functionalities. This makes it particularly valuable in synthetic applications where selective protection and deprotection of amines are required.
Propiedades
Número CAS |
39772-63-9 |
|---|---|
Fórmula molecular |
C16H44N2Si4 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C16H44N2Si4/c1-19(2,3)17(20(4,5)6)15-13-14-16-18(21(7,8)9)22(10,11)12/h13-16H2,1-12H3 |
Clave InChI |
HALMUIBMTWWREW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(CCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


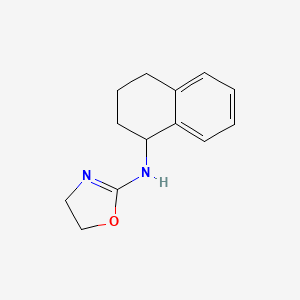
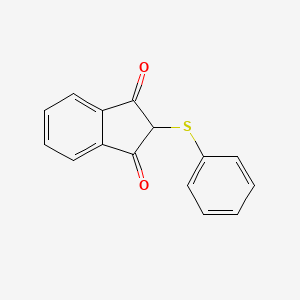
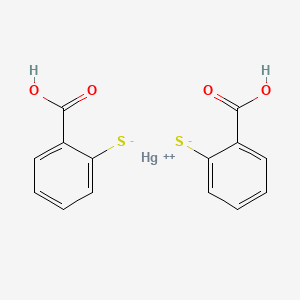
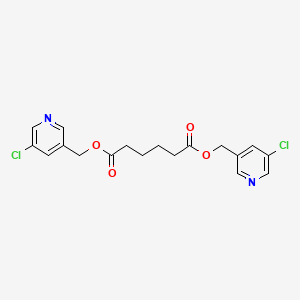
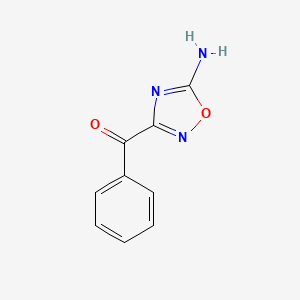
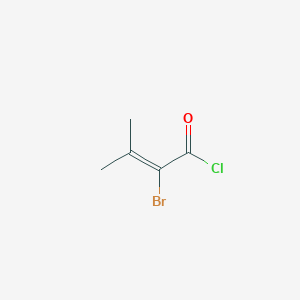
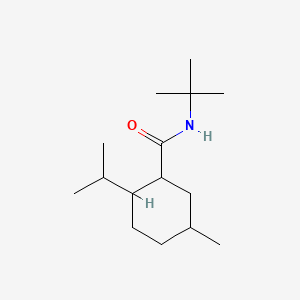
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)

![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
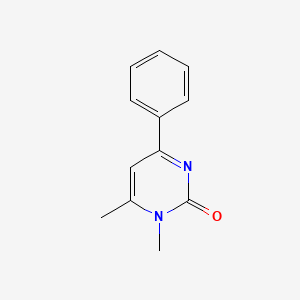
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
